molecular formula C18H22N4O4 B6478527 ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate CAS No. 847399-27-3

ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B6478527
CAS No.: 847399-27-3
M. Wt: 358.4 g/mol
InChI Key: GEHJKKGBKWCIDK-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antidepressive activities .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also contains a pyrimidine ring, which is an aromatic heterocyclic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives often exert their effects through interactions with various enzymes or receptors in the body .

Properties

IUPAC Name

ethyl 4-[3-(2-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)15-12-16(23)22(17(24)19-15)14-7-5-4-6-13(14)2/h4-7,12H,3,8-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHJKKGBKWCIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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